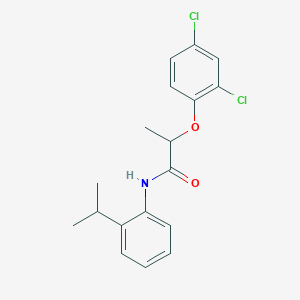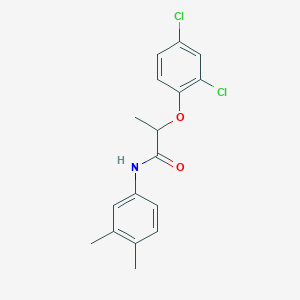![molecular formula C17H14ClNO5 B291730 Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCB-DT, and it is a member of the terephthalate family of compounds. DCB-DT has been synthesized using various methods, and its properties have been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
DCB-DT works by binding to specific target molecules, such as amyloid fibrils, proteins, or DNA. Once bound, DCB-DT undergoes a conformational change, which results in a change in its fluorescence properties. This change in fluorescence can be used to detect the presence of the target molecule or to monitor its interaction with other molecules.
Biochemical and Physiological Effects:
DCB-DT has been shown to have minimal toxicity in vitro, making it a promising candidate for use in various biomedical applications. However, further studies are needed to determine its toxicity in vivo and its potential side effects.
実験室実験の利点と制限
One advantage of using DCB-DT in lab experiments is its high sensitivity and selectivity for specific target molecules. Additionally, DCB-DT is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using DCB-DT is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for DCB-DT research, including the development of new synthesis methods to improve its solubility and reduce its toxicity. Additionally, DCB-DT could be used to study the interaction between other molecules, such as enzymes or receptors, and to develop new diagnostic and therapeutic tools for various diseases. Finally, DCB-DT could be used as a tool for studying the structure and function of biological macromolecules, such as proteins and nucleic acids.
合成法
DCB-DT can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Stille coupling. The most common method used for synthesizing DCB-DT is the Suzuki coupling method, which involves the reaction of 2-chlorobenzoyl chloride with dimethyl terephthalate in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography to obtain DCB-DT.
科学的研究の応用
DCB-DT has various scientific research applications, including its use as a fluorescent probe for detecting amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. DCB-DT has also been used to study the interaction between proteins and small molecules, as well as the binding of small molecules to DNA. Additionally, DCB-DT has been used as a photosensitizer in photodynamic therapy, which is a cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.
特性
分子式 |
C17H14ClNO5 |
|---|---|
分子量 |
347.7 g/mol |
IUPAC名 |
dimethyl 2-[(2-chlorobenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H14ClNO5/c1-23-16(21)10-7-8-12(17(22)24-2)14(9-10)19-15(20)11-5-3-4-6-13(11)18/h3-9H,1-2H3,(H,19,20) |
InChIキー |
ZDFDDBPLKKQDPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Cl |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



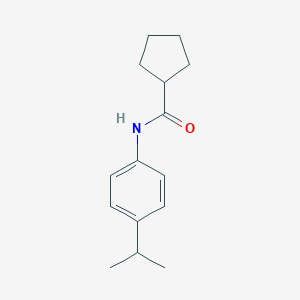
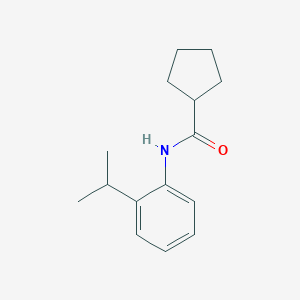
![Dimethyl 5-[(2-iodobenzoyl)amino]isophthalate](/img/structure/B291649.png)
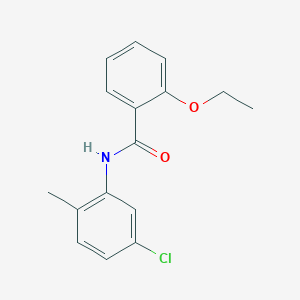

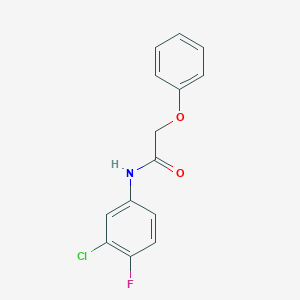
![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)

![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)

